1-(1-Hydroxynaphthalen-2-yl)-2-phenylethan-1-one
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Overview
Description
1-(1-Hydroxynaphthalen-2-yl)-2-phenylethan-1-one is a compound that belongs to the class of naphthol derivatives It is characterized by the presence of a hydroxyl group attached to a naphthalene ring and a phenyl group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxynaphthalen-2-yl)-2-phenylethan-1-one typically involves the condensation of 1-naphthol with benzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxynaphthalen-2-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4) are employed.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of 1-(1-Hydroxynaphthalen-2-yl)-2-phenylethanol.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
1-(1-Hydroxynaphthalen-2-yl)-2-phenylethan-1-one has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential anti-inflammatory and anti-fibrotic effects in corneal fibroblasts.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxynaphthalen-2-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways:
Fluorescence Quenching: The compound acts as a molecular switch by quenching fluorescence in the presence of copper (II) ions.
Anti-inflammatory Effects: The compound inhibits the expression of cyclooxygenase-2 (COX-2) and other inflammatory mediators in corneal fibroblasts, thereby reducing inflammation and fibrosis.
Comparison with Similar Compounds
1-(1-Hydroxynaphthalen-2-yl)-2-phenylethan-1-one can be compared with other similar compounds, such as:
1-(1-Hydroxynaphthalen-2-yl)-3-phenylpropane-1,3-dione: This compound has a similar naphthol and phenyl structure but with an additional carbonyl group, making it more reactive in certain chemical reactions.
(E)-1-(1-Hydroxynaphthalen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one:
Properties
CAS No. |
3669-44-1 |
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Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1-(1-hydroxynaphthalen-2-yl)-2-phenylethanone |
InChI |
InChI=1S/C18H14O2/c19-17(12-13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)18(16)20/h1-11,20H,12H2 |
InChI Key |
QACFGDWHEVSYQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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